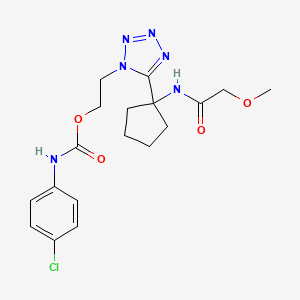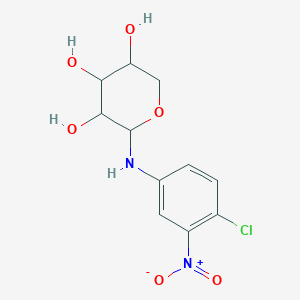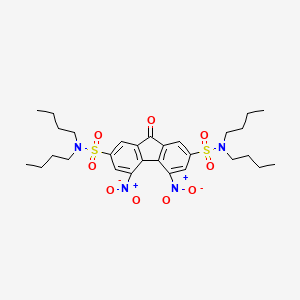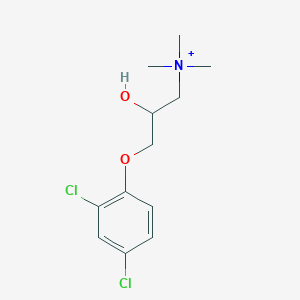
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4'-octylbiphenyl-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes an anthraquinone core, a biphenyl group, and an octyl chain. Anthraquinone derivatives are known for their diverse applications in various fields, including dye manufacturing, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide typically involves multiple steps. One common method involves the reaction of 1-aminoanthraquinone with 4’-octylbiphenyl-4-carboxylic acid chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form quinone derivatives.
Reduction: Reduction of the anthraquinone core can yield hydroquinone derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone-2-carboxylic acid, while reduction can produce anthrahydroquinone derivatives.
科学研究应用
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting its structure and inhibiting replication. Additionally, it can inhibit the activity of topoisomerase enzymes, leading to the accumulation of DNA breaks and cell death. The biphenyl and octyl groups enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
相似化合物的比较
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar anthraquinone derivative with a methylbenzamide group.
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Another anthraquinone derivative with an acetamide group.
Uniqueness
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide is unique due to its combination of an anthraquinone core, a biphenyl group, and an octyl chain. This unique structure imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for diverse chemical modifications, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C35H33NO4 |
|---|---|
分子量 |
531.6 g/mol |
IUPAC 名称 |
N-(4-hydroxy-9,10-dioxoanthracen-1-yl)-4-(4-octylphenyl)benzamide |
InChI |
InChI=1S/C35H33NO4/c1-2-3-4-5-6-7-10-23-13-15-24(16-14-23)25-17-19-26(20-18-25)35(40)36-29-21-22-30(37)32-31(29)33(38)27-11-8-9-12-28(27)34(32)39/h8-9,11-22,37H,2-7,10H2,1H3,(H,36,40) |
InChI 键 |
XTDCAZDBKOBLCF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)O)C(=O)C5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide](/img/structure/B11710611.png)
![1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11710616.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11710621.png)
![{(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11710622.png)
![2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11710633.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B11710645.png)
![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)

![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)
